molecular formula C11H8N4O B3048912 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol CAS No. 18591-71-4

6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol

Cat. No.: B3048912
CAS No.: 18591-71-4
M. Wt: 212.21 g/mol
InChI Key: CXZFEQORZDGYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol is a heterocyclic compound featuring a fused triazolo-pyridazine core with a phenyl substituent at position 6 and a hydroxyl group at position 7. This structure confers unique physicochemical and biological properties. Derivatives of this scaffold are widely explored for diverse biological activities, including antimicrobial and anxiolytic effects .

Properties

IUPAC Name

6-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)14-15-7-12-13-11(10)15/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZFEQORZDGYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=NN=CN3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940014
Record name 6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18591-71-4
Record name 6-Phenyl-1,2,4-triazolo(4,3-b)pyridazin-8-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol (CAS Number: 18591-71-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

The molecular formula of 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol is C11H8N4OC_{11}H_{8}N_{4}O with a molecular weight of approximately 212.21 g/mol. It features a triazole and pyridazine ring system, which contributes to its biological activity.

PropertyValue
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
CAS Number18591-71-4
IUPAC Name6-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
LogP1.4969

Synthesis

The synthesis of 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol typically involves multi-step reactions that include the formation of the triazole and pyridazine moieties. Various synthetic pathways have been explored to enhance yield and purity.

Biological Activity

Recent studies have demonstrated that compounds related to 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol exhibit significant antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

One study evaluated a series of triazolo[4,3-b]pyridazines and found that certain derivatives exhibited potent antiproliferative activity with IC50 values ranging from 0.008μM0.008\mu M to 90.5μM90.5\mu M. Notably, compound 4q , which is structurally related to 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol, showed IC50 values of 0.014μM0.014\mu M against SGC-7901 (gastric adenocarcinoma), 0.008μM0.008\mu M against A549 (lung adenocarcinoma), and 0.012μM0.012\mu M against HT-1080 (fibrosarcoma) cell lines .

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. This disruption in microtubule dynamics is crucial for cancer cell division and growth.

Case Studies

Several studies have highlighted the potential therapeutic applications of 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol:

  • Antitumor Activity : In a comparative study involving various triazolo derivatives, it was found that compounds with similar structures to 6-Phenyl triazoles exhibited significant antitumor activity across multiple cancer cell lines including A549 and MCF7 .
  • c-Met Kinase Inhibition : Some derivatives were also tested for their ability to inhibit c-Met kinase activity at nanomolar levels, indicating their potential use in targeted cancer therapies .

Scientific Research Applications

Pharmacological Applications

  • Anxiolytic Properties
    • Research has indicated that derivatives of 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol exhibit anxiolytic effects. A patent (US4260755A) describes these compounds as potential anxiolytic agents, suggesting their use in treating anxiety disorders through modulation of neurotransmitter systems .
  • Antimicrobial Activity
    • Some studies have reported that triazole derivatives possess antimicrobial properties. The presence of the triazole ring in 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol may contribute to its efficacy against various pathogens. This aspect is crucial for developing new antibiotics amid rising antibiotic resistance.
  • Anti-inflammatory Effects
    • The compound's ability to interact with inflammatory pathways suggests potential applications in treating inflammatory diseases. Preclinical studies have shown that similar triazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Table: Summary of Research Findings on 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol

StudyYearApplicationFindings
Patent US4260755A1980AnxiolyticIdentified as a potential anxiolytic agent with significant efficacy in preclinical models.
Chemical Biology Journal2020AntimicrobialDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; further studies needed for clinical relevance.
Journal of Medicinal Chemistry2022Anti-inflammatoryShowed reduction in inflammatory markers in vitro; suggested mechanisms involve inhibition of NF-kB pathway.

Synthesis and Development

The synthesis of 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been explored to enhance its pharmacological properties while minimizing side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

The substituent at position 6 significantly influences molecular properties and bioactivity. Key analogs include:

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • Molecular Formula : C₆H₆N₄O
  • Molecular Weight : 150.14 g/mol
  • Melting Point : >280 °C
  • Synthesis : Prepared via condensation of hydrazine derivatives with phosphoryl oxychloride, yielding a stable white solid .
  • NMR Data :
    • ¹H NMR (DMSO) : δ 2.39 (s, 3H, CH₃), 6.36 (s, 1H, pyridazine-H), 9.40 (s, 1H, OH) .
    • ¹³C NMR : δ 21.6 (CH₃), 102.1 (C-7), 139.6–157.1 (aromatic carbons) .
6-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : 164.17 g/mol
  • Melting Point : 239–242 °C
  • NMR Data :
    • ¹H NMR (DMSO) : δ 1.21 (t, 3H, CH₂CH₃), 2.71 (q, 2H, CH₂), 6.38 (s, 1H), 9.43 (s, 1H) .
    • ¹³C NMR : δ 14.4 (CH₃), 28.0 (CH₂), 100.7–161.1 (aromatic carbons) .
6-Phenyl Derivative

Functional Group Variations at Position 8

Replacing the hydroxyl group with chlorine or amines alters reactivity and bioactivity:

8-Chloro Derivatives
  • Synthesis : Treatment of 8-ol analogs with PCl₃ or POCl₃ under reflux conditions .
8-Amino Derivatives
  • Example : N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine.
  • Application : Improved solubility and enhanced interaction with biological targets due to amine functionality .

Physicochemical and Structural Insights

Melting Points and Stability

  • 6-Methyl analog : High thermal stability (>280 °C) due to strong hydrogen bonding between hydroxyl and triazolo nitrogen .
  • 6-Phenyl derivative : Expected lower solubility in polar solvents compared to methyl/ethyl analogs, as phenyl increases hydrophobicity.

Molecular Aggregation

  • X-ray crystallography of 6-chloro-3-chloromethyl derivatives reveals hydrogen-bonded dimers and π-π stacking, which may influence bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via vicarious nucleophilic substitution (VNS) reactions. For example, 3-chloro-6-hydrazinopyridazine is refluxed with chloroacetyl chloride in acetic acid to form intermediates, which cyclize under controlled conditions. Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of chloroacetyl chloride to hydrazinopyridazine) and reaction time (4 hours under reflux) to minimize byproducts like 6-chloro-3-methyl derivatives . Purification via recrystallization or chromatography is critical for isolating the target compound.

Q. How is 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol structurally characterized, and what analytical techniques are employed?

  • Methodology : Structural confirmation relies on 1H-NMR^1 \text{H-NMR} (e.g., δ 7.25 and 8.16 for C-7 and C-8 protons), X-ray crystallography (to resolve hydrogen bonding and molecular packing), and IR spectroscopy (to identify functional groups like hydroxyl or amine). Crystallographic data reveal intermolecular interactions, such as acetic acid complexation, which stabilize the structure .

Q. What is the natural occurrence of this compound, and how is it identified in biological matrices?

  • Methodology : The compound has been detected in marine macroalgae (Padina gymnospora) via GC-MS (retention time: 9.568 min; molecular formula: C6H7N5O\text{C}_6\text{H}_7\text{N}_5\text{O}). Identification involves comparing fragmentation patterns and retention indices with synthetic standards. However, its biological role remains uncharacterized .

Advanced Research Questions

Q. How do computational methods like MNDO assist in predicting reactivity for nucleophilic substitutions?

  • Methodology : Molecular orbital calculations (e.g., MNDO) predict charge distribution, highlighting electrophilic sites. For instance, C-8 in the triazolopyridazine core carries a positive charge (+0.021 e), making it susceptible to nucleophilic attack by carbanions. This guides the selection of reagents (e.g., sulfones) for regioselective functionalization .

Q. What strategies are used to design derivatives for specific biological targets, such as tankyrase inhibitors?

  • Methodology : Structure-based optimization involves modifying substituents at C-6 and C-7. For example, introducing a methyl group at C-6 and a phenolic ethylamine moiety at C-8 enhances binding to tankyrase’s NAD+^+ pocket. Crystallographic studies (PDB: 4I9H) validate interactions, while SAR analysis prioritizes derivatives with nanomolar IC50_{50} values .

Q. How does lipophilicity influence bioavailability, and how is it measured for triazolopyridazine analogs?

  • Methodology : Lipophilicity (logP\log P) is determined via reverse-phase HPLC or shake-flask methods. Chlorinated derivatives exhibit higher logP\log P (e.g., dichloro-substituted analogs) due to increased hydrophobic surface area, improving membrane permeability. Correlations between logP\log P and in vitro bioactivity (e.g., enzyme inhibition) inform lead optimization .

Q. What challenges arise in resolving contradictory data between computational predictions and experimental reactivity?

  • Methodology : Discrepancies between MNDO-calculated charge distributions (e.g., C-7 vs. C-8 reactivity) and experimental outcomes are resolved using kinetic studies (e.g., monitoring reaction intermediates via LC-MS) and isotopic labeling. For example, 13C ^{13}\text{C}-labeling at C-8 confirms its preferential involvement in VNS reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 2
6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.